molecular formula C16H13NO3 B1365853 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 438227-14-6

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No.: B1365853
CAS No.: 438227-14-6
M. Wt: 267.28 g/mol
InChI Key: YMOJSLOOCZILHJ-UHFFFAOYSA-N
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Description

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid typically involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones under specific conditions. One common method is the Friedlander synthesis, which uses molecular iodine as a catalyst in ethanol . Another approach involves using nano zinc oxide as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as using environmentally benign catalysts and avoiding hazardous reagents, are often applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOJSLOOCZILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404713
Record name 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438227-14-6
Record name 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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